molecular formula C26H27FN2O2 B1192211 Autoquin

Autoquin

Cat. No. B1192211
M. Wt: 418.5124
InChI Key: KUGGRQRTWWAUSO-PEFRKPKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Autoquin is a novel autophagy inhibitor, sequestering Fe2+ in lysosomes, resulting in an increase of lysosomal reactive oxygen species and ultimately cell death.

Scientific Research Applications

Autophagy Inhibition and Cancer Therapy

Autoquin has been identified as an autophagy inhibitor with a unique mechanism of action. It was discovered through image-based morphological profiling and found to accumulate in lysosomes, inhibiting their fusion with autophagosomes. This process sequesters Fe2+ in lysosomes, increasing lysosomal reactive oxygen species and leading to cell death. This represents a novel approach in cancer therapy, where autophagy inhibition can enhance the efficacy of treatments. Autoquin's mode of action was determined to be challenging to unravel by current methods, demonstrating the potential of cell painting assays in deconvoluting small molecule modes of action (Laraia et al., 2019).

properties

Molecular Formula

C26H27FN2O2

Molecular Weight

418.5124

IUPAC Name

(S)-(3-(4-Fluorophenyl)-6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methanol

InChI

InChI=1S/C26H27FN2O2/c1-3-16-15-29-11-10-18(16)12-24(29)26(30)25-21-13-20(31-2)8-9-23(21)28-14-22(25)17-4-6-19(27)7-5-17/h3-9,13-14,16,18,24,26,30H,1,10-12,15H2,2H3/t16-,18-,24+,26+/m0/s1

InChI Key

KUGGRQRTWWAUSO-PEFRKPKESA-N

SMILES

O[C@@H](C1=C(C2=CC=C(F)C=C2)C=NC3=CC=C(OC)C=C13)[C@@H]4N5C[C@H](C=C)[C@](CC5)([H])C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Autoquin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.